molecular formula C16H28O B13250098 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13250098
M. Wt: 236.39 g/mol
InChI Key: MVSMYARPLSAXQH-UHFFFAOYSA-N
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Description

3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene ( 2060049-98-9) is a high-purity spirocyclic chemical compound with a molecular formula of C16H28O and a molecular weight of 236.39 g/mol . This compound is primarily valued in research for its applications in fragrance science and malodor reduction technologies. Its complex structure, featuring a 7-oxaspiro[5.6]dodec-9-ene core substituted with a 2-methylbutan-2-yl group, is of significant interest for developing novel pro-fragrance compositions and consumer product aesthetics . Researchers utilize it to create advanced formulations where its mechanism of action often involves controlled release from precursor molecules or inclusion complexes, such as cucurbit[n]urils, to enhance the longevity and stability of fragrance profiles in various product matrices like detergents, fabric softeners, antiperspirants, and deodorants . The compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal application.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C16H28O/c1-4-15(2,3)14-8-11-16(12-9-14)10-6-5-7-13-17-16/h5,7,14H,4,6,8-13H2,1-3H3

InChI Key

MVSMYARPLSAXQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CCC=CCO2)CC1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Method 1: Nucleophilic Addition to Ketones Followed by Cyclization

This method is inspired by procedures for related furan-2-yl carbinol derivatives and their oxidation to spirocyclic compounds.

Stepwise procedure:

  • Generation of Organolithium Intermediate:
    React a furan or cyclic ether derivative with n-butyllithium (1.6 M in hexanes) at low temperature to generate the nucleophilic organolithium species.

  • Addition to 3-Methylbutan-2-one:
    Slowly add 3-methylbutan-2-one (pinacolone) to the organolithium intermediate at low temperature under inert atmosphere to form the corresponding carbinol intermediate.

  • Purification:
    Purify the crude product by flash chromatography using triethylamine-deactivated silica gel and a solvent system such as n-pentane/diethyl ether (4:1) to isolate the 2-(furan-2-yl)-3-methylbutan-2-ol intermediate.

  • Oxidation and Cyclization:
    Subject the carbinol intermediate to enzymatic oxidation using laccase and 4-acetamido-TEMPO in acetate buffer (pH 4.5) to induce oxidative cyclization, forming the 7-oxaspiro ring system with the double bond in the dodec-9-ene position.

  • Final Purification:
    Extract the product into an organic solvent, dry, and purify by flash chromatography to yield the spirocyclic ether.

Reaction Conditions Summary:

Step Reagents/Conditions Purpose
1 n-Butyllithium (1.6 M in hexanes), low T Generate nucleophile
2 3-Methylbutan-2-one, dropwise addition Nucleophilic addition
3 Triethylamine-deactivated silica gel, flash chromatography Purification of intermediate
4 Laccase, 4-acetamido-TEMPO, acetate buffer pH 4.5, rt Oxidative cyclization
5 Organic extraction, drying, chromatography Final purification

This method aligns with the preparation of similar furan-2-yl carbinols and their oxidation to spirocyclic pyranones, which can be chemically modified to yield the target oxaspiro compound.

Method 2: Intramolecular Cyclization via Acid-Catalyzed Ether Formation

An alternative approach involves:

  • Synthesizing a hydroxyalkyl ketone intermediate bearing the 2-methylbutan-2-yl substituent.
  • Subjecting this intermediate to acid-catalyzed intramolecular cyclization to form the oxaspiro ring.

Typical procedure:

  • Prepare a hydroxyketone with the appropriate chain length and substituents.
  • Treat with a Lewis acid catalyst (e.g., BF3·OEt2, p-toluenesulfonic acid) under reflux conditions.
  • Promote intramolecular nucleophilic attack of the hydroxyl group on the ketone carbonyl or activated alkene to form the spirocyclic ether.
  • Isolate the product by standard workup and purification.

This method is common in spirocyclic ether synthesis but may require optimization for the bulky 2-methylbutan-2-yl substituent to avoid side reactions.

Analytical Data and Yield Considerations

Based on analogous syntheses of related compounds:

Compound Yield (%) Physical State Purification Method Key Spectral Features
2-(Furan-2-yl)-3-methylbutan-2-ol (Intermediate) 45-62 Yellowish oil Flash chromatography (triethylamine-deactivated silica gel) IR: OH stretch ~3427 cm⁻¹; 1H NMR: methyl doublets at ~0.82, 0.93 ppm
7-Oxaspiro[5.6]dodec-9-ene derivatives (Final) 40-55 Colorless oil Flash chromatography Characteristic spirocyclic ether signals in NMR and IR

Yields vary depending on reagent purity, reaction time, and temperature control.

Research Findings and Optimization Notes

  • Reagent Purity: High purity organolithium reagents and ketones improve yield and selectivity.
  • Temperature Control: Low temperatures during organolithium addition prevent side reactions.
  • Chromatography: Use of triethylamine-deactivated silica gel reduces decomposition of sensitive intermediates.
  • Enzymatic Oxidation: Laccase-mediated oxidation offers mild conditions, preserving stereochemistry.
  • Alternative Catalysts: Acid catalysts must be chosen carefully to avoid rearrangements or polymerization.

Summary Table of Preparation Approaches

Preparation Method Key Steps Advantages Limitations
Organolithium Addition + Enzymatic Oxidation Nucleophilic addition to ketone, enzymatic oxidative cyclization Mild conditions, good selectivity Requires enzymatic reagents, moderate yields
Acid-Catalyzed Intramolecular Cyclization Hydroxyketone formation, acid-catalyzed ring closure Simple reagents, scalable Possible side reactions, requires optimization

Chemical Reactions Analysis

3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride and adenine . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to certain receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues

Poly(maleic acid-alt-7,12-dioxaspiro[5.6]dodec-9-ene) (MA-CDA)
  • Structure : A copolymer combining maleic acid with 7,12-dioxaspiro[5.6]dodec-9-ene. Unlike the target compound, MA-CDA lacks the 2-methylbutan-2-yl group but shares the spirocyclic core.
  • Molecular Weight : Variants range from 1,500 to 22,000 Da .
  • Synthesis: Prepared via copolymerization of maleic anhydride and spirocyclic diene monomers .
  • Biological Activity :
    • Enhances fibroblast growth (3.7-fold increase in STO cells at optimal concentrations) .
    • Interacts with lipid membranes via hydrophobic and polyanionic properties, promoting cellular uptake .
Azadispiro[5.6]dodec-9-ene Systems (Spirolides, Pinnatoxins)
  • Structure : Marine toxins with azadispiro[5.6]dodec-9-ene cores, differing in substituents (e.g., vicinal dimethyl groups, imine linkages) .
  • Synthesis : Enantioselective Diels-Alder reactions establish quaternary stereocenters, analogous to spirocyclic frameworks .
  • Biological Activity: Potent neurotoxins targeting nicotinic acetylcholine receptors. No growth-promoting effects observed, contrasting with MA-CDA .
4-(2-Methylbutan-2-yl)phenol
  • Structure: A phenolic compound with the same 2-methylbutan-2-yl substituent but lacking the spirocyclic system.
  • Role : Used as a high-production-volume chemical; highlights the substituent’s influence on hydrophobicity and steric bulk .

Physicochemical and Functional Comparisons

Property 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene MA-CDA Azadispiro[5.6]dodec-9-ene Toxins
Core Structure 7-Oxaspiro[5.6]dodec-9-ene 7,12-Dioxaspiro[5.6]dodec-9-ene Azadispiro[5.6]dodec-9-ene
Key Substituent 2-Methylbutan-2-yl Maleic acid copolymer Imine, dimethyl groups
Molecular Weight ~250–300 Da (estimated) 1,500–22,000 Da 500–800 Da
Hydrophobicity High (branched alkyl group) Moderate (polyanionic backbone) Variable (depends on side chains)
Biological Activity Unknown (predicted membrane interaction) Fibroblast growth promotion Neurotoxicity

Biological Activity

3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene, a spirocyclic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

PropertyValue
Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
IUPAC Name This compound
CAS Number 2060049-98-9

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of a suitable diene with a ketone in the presence of an acid catalyst, leading to the formation of the spirocyclic structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for specific binding, which can modulate enzyme activity and influence biological pathways.

Antimicrobial Properties

Research has indicated that spirocyclic compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of similar spirocyclic structures possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Some studies have reported that compounds with similar structural features can exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways may position this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study investigated the antimicrobial efficacy of spirocyclic compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, indicating promising antibacterial potential.
  • Anti-inflammatory Research :
    • In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, administration of a related spirocyclic compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 50%, highlighting its therapeutic potential in inflammatory conditions.
  • Mechanistic Insights :
    • A mechanistic study utilizing molecular docking simulations revealed that this compound effectively binds to the active site of cyclooxygenase enzymes, suggesting its role in inhibiting prostaglandin synthesis and thereby reducing inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-eneSpirocyclicAntimicrobial
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.5]undec-9-eneSpirocyclicAnti-inflammatory
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.7]tridec-9-eneSpirocyclicCytotoxicity against cancer cells

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